molecular formula C15H10F3N5O B2364052 2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396791-34-6

2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2364052
CAS No.: 1396791-34-6
M. Wt: 333.274
InChI Key: UWPGNEHBKLBHOM-UHFFFAOYSA-N
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Description

2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and is substituted with a p-tolyl group and a trifluorophenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, in the presence of azide sources under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using p-tolylboronic acid or p-tolyl halides.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced through a similar coupling reaction, using trifluorophenylboronic acid or trifluorophenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups or the tetrazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions may involve reagents like halides, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction may produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(p-tolyl)-3-((2,3,4-trifluorophenyl)amino)propan-1-one
  • (5-chloro-2,3,4-trifluorophenyl)(p-tolyl)methanol

Uniqueness

2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(2,3,4-trifluorophenyl)tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c1-8-2-4-9(5-3-8)23-21-14(20-22-23)15(24)19-11-7-6-10(16)12(17)13(11)18/h2-7H,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPGNEHBKLBHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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